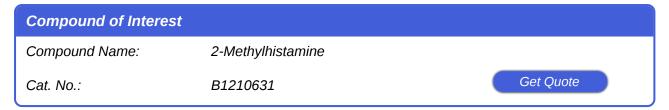


# 2-Methylhistamine: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Methylhistamine** is a crucial molecule in pharmacological research, primarily recognized for its role as a selective agonist for histamine receptors. As a structural analog of histamine, it provides a valuable tool for differentiating between histamine receptor subtypes, particularly in the investigation of H1 and H2 receptor-mediated pathways. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental context of **2-Methylhistamine**, tailored for professionals in research and drug development.

## **Chemical Properties**

**2-Methylhistamine**, systematically named 2-(2-methyl-1H-imidazol-5-yl)ethanamine, is an aralkylamino compound derived from histamine by the addition of a methyl group at the 2-position of the imidazole ring.[1][2] This modification significantly influences its receptor binding profile and pharmacological activity.

### **Quantitative Data**

A summary of the key chemical and physical properties of **2-Methylhistamine** is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.



Property	Value	Source
IUPAC Name	2-(2-methyl-1H-imidazol-5- yl)ethanamine	[2]
Chemical Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub>	[2]
Molecular Weight	125.17 g/mol	[2]
CAS Number	34392-54-6	[2]
Predicted Boiling Point	347.5 ± 17.0 °C	[3]
Predicted pKa	14.96 ± 0.10	[3]
Solubility	Soluble in water.	
SMILES	CC1=NC=C(N1)CCN	[2]
InChI	InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)	[2]

### **Chemical Structure**

The chemical structure of **2-Methylhistamine** consists of an imidazole ring with a methyl group at the 2-position and an ethylamine side chain at the 5-position. The presence and position of the methyl group are critical for its selective agonist activity.

Caption: 2D Chemical Structure of **2-Methylhistamine**.

### **Experimental Protocols**

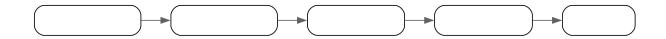
Detailed experimental protocols for the synthesis, purification, and characterization of **2-Methylhistamine** are not extensively available in publicly accessible literature. However, based on general principles of organic synthesis and related literature, the following outlines the probable methodologies.

#### **Synthesis**



A plausible synthetic route to **2-Methylhistamine** would involve the construction of the substituted imidazole ring followed by the introduction or modification of the ethylamine side chain. One potential approach, adapted from the synthesis of similar imidazole derivatives, is the reaction of an appropriate  $\alpha$ -haloketone with a guanidine derivative.[4]

General Workflow for a Hypothetical Synthesis:



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Caption: Hypothetical workflow for the synthesis of **2-Methylhistamine**.

#### **Purification**

Purification of the synthesized **2-Methylhistamine** would likely be achieved through recrystallization.[5][6][7] This technique separates the compound from impurities based on differences in solubility. A suitable solvent system would be one in which **2-Methylhistamine** is soluble at elevated temperatures but sparingly soluble at lower temperatures.

General Recrystallization Protocol:

- Dissolution: Dissolve the crude 2-Methylhistamine in a minimal amount of a suitable hot solvent.
- Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum.



#### Characterization

The identity and purity of the synthesized **2-Methylhistamine** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would be
  used to confirm the chemical structure by analyzing the chemical shifts, integration, and
  coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and confirm the elemental composition of the compound.

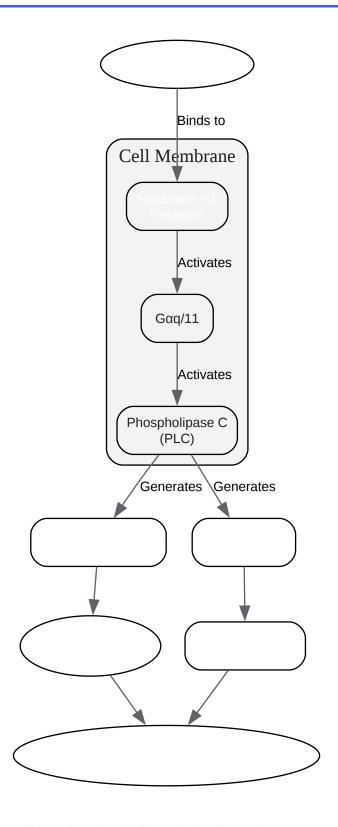
## **Signaling Pathways**

**2-Methylhistamine** is a potent and selective agonist of histamine H1 and H2 receptors, making it a valuable tool for studying the distinct signaling cascades initiated by these two receptor subtypes.

## **Histamine H1 Receptor Signaling**

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8][9] Activation of the H1 receptor by an agonist like **2-Methylhistamine** initiates a signaling cascade that leads to an increase in intracellular calcium levels.





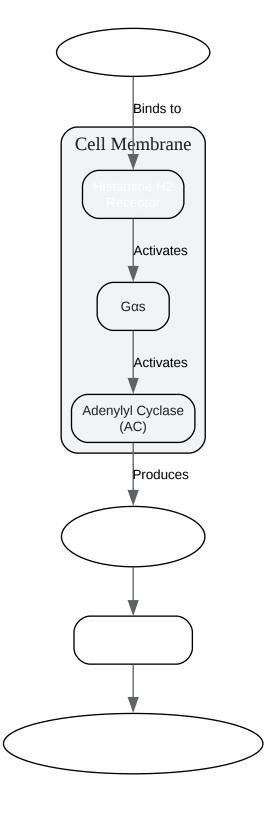
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Caption: Histamine H1 Receptor Signaling Pathway.

### **Histamine H2 Receptor Signaling**



The histamine H2 receptor is also a GPCR, but it couples to Gαs proteins.[10][11] Agonist binding, such as by **2-Methylhistamine**, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).



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Caption: Histamine H2 Receptor Signaling Pathway.

#### Conclusion

**2-Methylhistamine** is an indispensable pharmacological tool for the elucidation of histamine receptor function. Its distinct chemical properties and structure confer selectivity for H1 and H2 receptors, enabling researchers to dissect the complex signaling pathways mediated by these receptors. While detailed, publicly available experimental protocols for its synthesis are scarce, the general principles of its preparation and purification are well-understood within the field of medicinal chemistry. This guide provides a foundational understanding of **2-Methylhistamine** for professionals engaged in drug discovery and pharmacological research.

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